molecular formula C9H4BrF3N2O B7988515 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one CAS No. 1464091-65-3

7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one

Cat. No.: B7988515
CAS No.: 1464091-65-3
M. Wt: 293.04 g/mol
InChI Key: GHVNWUZZIUWCBT-UHFFFAOYSA-N
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Description

7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a bromine atom at the 7th position and a trifluoromethyl group at the 6th position on the quinoxaline ring

Preparation Methods

The synthesis of 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with 1,1,1-trifluoro-2-bromoethane in the presence of a base, followed by cyclization to form the quinoxaline ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.

    Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form various substituted quinoxalines.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It has been investigated for its potential use in treating diseases such as cancer and bacterial infections.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar compounds to 7-Bromo-6-(trifluoromethyl)quinoxalin-2(1H)-one include other quinoxaline derivatives with different substituents. For example:

    6-Methylquinoxalin-2-one: Lacks the bromine and trifluoromethyl groups, resulting in different biological activities.

    7-Chloro-6-(trifluoromethyl)-1H-quinoxalin-2-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological properties.

The uniqueness of this compound lies in the combination of the bromine and trifluoromethyl groups, which confer specific chemical and biological properties that are distinct from other quinoxaline derivatives.

Properties

IUPAC Name

7-bromo-6-(trifluoromethyl)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O/c10-5-2-7-6(14-3-8(16)15-7)1-4(5)9(11,12)13/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVNWUZZIUWCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=CC(=O)N2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233510
Record name 2(1H)-Quinoxalinone, 7-bromo-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464091-65-3
Record name 2(1H)-Quinoxalinone, 7-bromo-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464091-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinoxalinone, 7-bromo-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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